molecular formula C23H13Cl2N3O2 B13369676 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate

Cat. No.: B13369676
M. Wt: 434.3 g/mol
InChI Key: UHQRTOCQWASHFB-UHFFFAOYSA-N
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Description

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyano group, a benzoate ester, and a naphthyridine ring system, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate involves multiple steps, typically starting with the formation of the naphthyridine core. Common synthetic routes include cyclization reactions, where starting materials such as substituted anilines and aldehydes are reacted under acidic or basic conditions to form the core structure. The cyano group and the benzoate ester are then introduced through subsequent reactions, such as nucleophilic substitution or esterification .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, microwave-assisted synthesis, or solvent-free conditions to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The cyano group and the naphthyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate include other nitrogen-containing heterocycles, such as pyrrolopyrazines and pyrimidobenzimidazoles. These compounds also exhibit diverse biological activities and are used in medicinal chemistry. the unique combination of the cyano group, benzoate ester, and naphthyridine ring in this compound may confer distinct bioactivity and specificity .

Properties

Molecular Formula

C23H13Cl2N3O2

Molecular Weight

434.3 g/mol

IUPAC Name

(12-cyano-5,6-dihydroindolizino[7,8-b]quinolin-1-yl) 2,6-dichlorobenzoate

InChI

InChI=1S/C23H13Cl2N3O2/c24-15-5-3-6-16(25)21(15)23(29)30-19-9-11-28-10-8-18-20(22(19)28)14(12-26)13-4-1-2-7-17(13)27-18/h1-7,9,11H,8,10H2

InChI Key

UHQRTOCQWASHFB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=C2C3=C(C4=CC=CC=C4N=C31)C#N)OC(=O)C5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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